![molecular formula C10H16O B070828 3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) CAS No. 174512-63-1](/img/structure/B70828.png)
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI), commonly known as 3-OT, is a bicyclic organic compound that belongs to the class of heterocyclic compounds. It is a chiral molecule with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. 3-OT has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-OT is not fully understood. However, it is believed that 3-OT exerts its biological activities by interacting with specific molecular targets in cells. For example, 3-OT has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-OT are diverse and depend on the specific biological activity being studied. For example, 3-OT has been found to inhibit the production of pro-inflammatory cytokines, reduce the growth of cancer cells, and exhibit anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-OT in lab experiments is its diverse range of biological activities, which makes it a promising candidate for drug development. However, a limitation of using 3-OT is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-OT. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, future studies could focus on improving the solubility of 3-OT to make it more viable for in vivo studies.
Synthesemethoden
The synthesis of 3-OT can be achieved through several methods, including the Diels-Alder reaction and the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone. In one study, 3-OT was synthesized through the acid-catalyzed cyclization of 2-methyl-1,3-butadiene and acetone in the presence of sulfuric acid. The reaction yielded 3-OT with a purity of 99.8%.
Wissenschaftliche Forschungsanwendungen
3-OT has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In one study, 3-OT was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-OT exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
174512-63-1 |
|---|---|
Produktname |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-7(10)9(3)8(5-10)11-9/h6-8H,4-5H2,1-3H3/t7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
KYPLHUCTKYSSKM-RGOKHQFPSA-N |
Isomerische SMILES |
CC(C)[C@@]12C[C@@H]1[C@@]3([C@H](C2)O3)C |
SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
Kanonische SMILES |
CC(C)C12CC1C3(C(C2)O3)C |
Synonyme |
3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



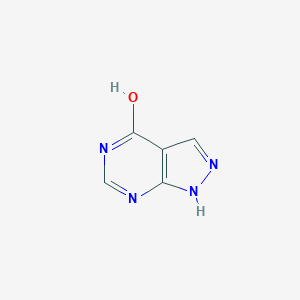
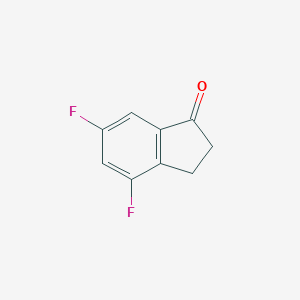


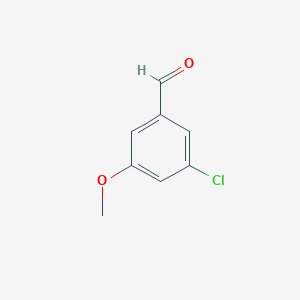
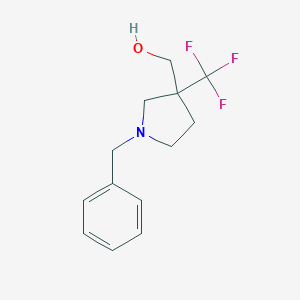


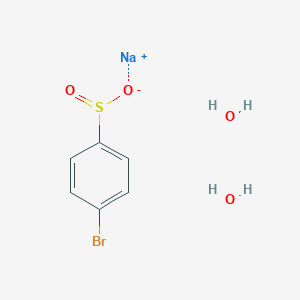
![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
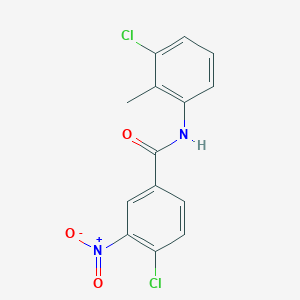
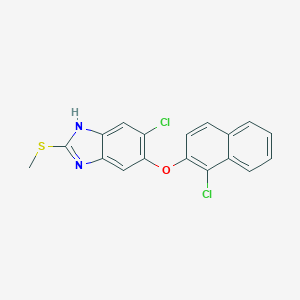
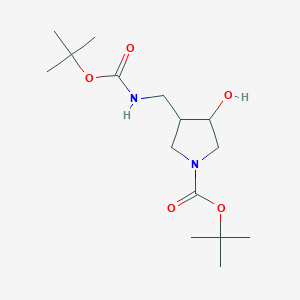
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)